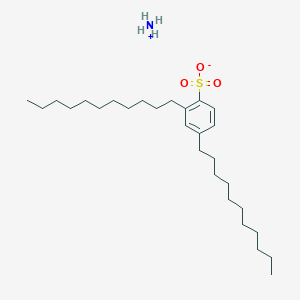

azanium;2,4-di(undecyl)benzenesulfonate

Descripción

Structure and Synthesis Azanium;2,4-di(undecyl)benzenesulfonate (molecular formula: C₃₉H₇₃NO₃S) is a benzenesulfonate derivative featuring two undecyl (C₁₁H₂₃) chains at the 2- and 4-positions of the benzene ring, with an ammonium (NH₄⁺) counterion. Its synthesis involves sulfonation of 2,4-di(undecyl)benzene using concentrated sulfuric acid, followed by neutralization with ammonia to form the ammonium salt. Precise control of reaction conditions ensures high purity and yield .

Applications

This compound is primarily utilized as a surfactant due to its amphiphilic structure. Key applications include:

- Emulsification: Stabilizes oil-water mixtures in food and cosmetics.

- Detergents: Effective in removing grease and stains in industrial and household cleaners.

- Antimicrobial Agents: Exhibits broad-spectrum activity against bacteria and fungi.

- Antifouling Coatings: Prevents marine organism adhesion in marine coatings.

- Wastewater Treatment: Enhances pollutant removal efficiency .

Propiedades

Número CAS |

81611-40-7 |

|---|---|

Fórmula molecular |

C28H53NO3S |

Peso molecular |

483.8 g/mol |

Nombre IUPAC |

azanium;2,4-di(undecyl)benzenesulfonate |

InChI |

InChI=1S/C28H50O3S.H3N/c1-3-5-7-9-11-13-15-17-19-21-26-23-24-28(32(29,30)31)27(25-26)22-20-18-16-14-12-10-8-6-4-2;/h23-25H,3-22H2,1-2H3,(H,29,30,31);1H3 |

Clave InChI |

OCRWJJNXBIWXFA-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCCC.[NH4+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of azanium;2,4-di(undecyl)benzenesulfonate typically involves the sulfonation of 2,4-di(undecyl)benzene. The reaction is carried out by treating 2,4-di(undecyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with ammonia to form the azanium salt. The reaction conditions usually require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of azanium;2,4-di(undecyl)benzenesulfonate involves large-scale sulfonation reactors where 2,4-di(undecyl)benzene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with ammonia in a separate reactor. The product is purified through various separation techniques such as distillation or crystallization to obtain the final compound.

Análisis De Reacciones Químicas

Types of Reactions

Azanium;2,4-di(undecyl)benzenesulfonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfinate or thiol derivatives.

Substitution: Various substituted benzenesulfonates.

Aplicaciones Científicas De Investigación

Azanium;2,4-di(undecyl)benzenesulfonate has several scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mecanismo De Acción

The mechanism of action of azanium;2,4-di(undecyl)benzenesulfonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets such as cell membranes. This interaction can disrupt membrane integrity, leading to increased permeability and potential cell lysis. The molecular pathways involved include the disruption of lipid bilayers and the formation of micelles.

Comparación Con Compuestos Similares

Azanium;2,4-di(tridecyl)benzenesulfonate (CAS 81611-39-4)

Structural Similarities and Differences

- Formula: C₃₂H₆₁NO₃S vs. C₃₉H₇₃NO₃S (target compound).

- Substituents : Tridecyl (C₁₃H₂₇) vs. undecyl (C₁₁H₂₃) chains.

- Counterion : Identical ammonium ion.

Key Findings

- Chain Length Effects : Longer tridecyl chains increase hydrophobicity, lowering critical micelle concentration (CMC) and enhancing micelle stability. However, solubility in polar solvents decreases compared to the undecyl analog .

- Industrial Use : Both compounds are surfactants, but the tridecyl variant is preferred in high-temperature applications due to higher thermal stability .

Sodium Benzenesulfonate (CAS 515-42-4)

Structural Differences

- Substituents: No alkyl chains; sulfonate group directly attached to benzene.

- Counterion : Sodium (Na⁺) vs. ammonium (NH₄⁺).

Functional Comparison

Benzenesulfonic Acid, p-Chloro-, 2,4-Dichlorophenyl Ester

Structural Features

- Substituents : Chlorine atoms at para and 2,4-positions; ester linkage instead of ammonium salt.

Functional Contrast

- Reactivity : The ester group and chlorine substituents enhance electrophilicity, making it reactive in nucleophilic substitution reactions. Used as a synthetic intermediate rather than a surfactant.

- Stability : Chlorine atoms improve chemical stability but reduce biodegradability .

Comparative Data Table

| Compound | Molecular Formula | Substituents | Counterion | Key Applications | CMC (mM) | Solubility in Water |

|---|---|---|---|---|---|---|

| Azanium;2,4-di(undecyl)benzenesulfonate | C₃₉H₇₃NO₃S | 2,4-di(undecyl) | NH₄⁺ | Surfactant, emulsifier, antimicrobial | 0.1–0.5 | Moderate |

| Azanium;2,4-di(tridecyl)benzenesulfonate | C₃₂H₆₁NO₃S | 2,4-di(tridecyl) | NH₄⁺ | High-temp surfactants, antifouling | 0.05–0.2 | Low |

| Sodium Benzenesulfonate | C₆H₅SO₃Na | None | Na⁺ | Detergents, synthesis intermediate | N/A | High |

| p-Chloro-2,4-dichlorophenyl benzenesulfonate | C₁₂H₇Cl₃O₃S | Cl at p-, 2,4-positions | Ester | Organic synthesis | N/A | Insoluble |

Research Findings and Mechanistic Insights

- Chain Length vs. Performance : Longer alkyl chains (e.g., tridecyl) enhance surfactant efficiency but reduce solubility. The undecyl variant strikes a balance between hydrophobicity and solubility, making it versatile in emulsification .

- Counterion Impact : Ammonium salts exhibit better compatibility with biological systems compared to sodium, enhancing antimicrobial efficacy .

- Substituent Effects : Chlorine or ester groups (e.g., in dichlorophenyl derivatives) shift applications toward chemical synthesis due to altered reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.